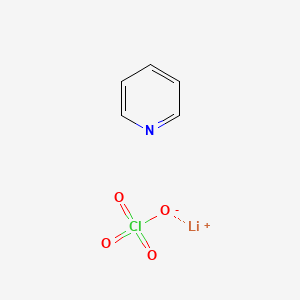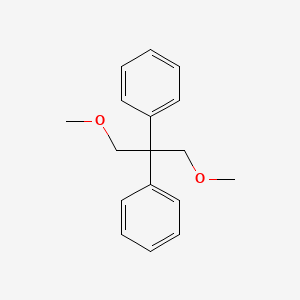
Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid: is a synthetic peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This compound is particularly interesting due to its complex structure and the presence of a diaminomethylidene group, which may confer unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its side chain protected, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage and Deprotection: The peptide is cleaved from the resin, and side chain protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like This compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid: can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while reduction of disulfide bonds results in free thiols.
Aplicaciones Científicas De Investigación
Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: Investigating its role in cellular processes and interactions with proteins.
Medicine: Exploring its therapeutic potential, such as antimicrobial or anticancer activities.
Industry: Use in the development of peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid depends on its specific interactions with molecular targets. These may include:
Binding to Receptors: Interacting with cell surface receptors to modulate signaling pathways.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease processes.
Cell Penetration: Entering cells to exert intracellular effects.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-L-ornithyl-L-prolyl-L-aspartic acid: Lacks the diaminomethylidene group.
Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-glutamic acid: Contains glutamic acid instead of aspartic acid.
Uniqueness
The presence of the diaminomethylidene group in Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid may confer unique properties, such as enhanced binding affinity to certain targets or increased stability under physiological conditions.
Propiedades
Número CAS |
161622-52-2 |
|---|---|
Fórmula molecular |
C40H61N11O10 |
Peso molecular |
856.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C40H61N11O10/c1-5-22(4)33(50-31(52)19-41)37(58)48-28(17-23-20-45-25-11-7-6-10-24(23)25)35(56)47-27(16-21(2)3)34(55)46-26(12-8-14-44-40(42)43)38(59)51-15-9-13-30(51)36(57)49-29(39(60)61)18-32(53)54/h6-7,10-11,20-22,26-30,33,45H,5,8-9,12-19,41H2,1-4H3,(H,46,55)(H,47,56)(H,48,58)(H,49,57)(H,50,52)(H,53,54)(H,60,61)(H4,42,43,44)/t22-,26-,27-,28-,29-,30-,33-/m0/s1 |
Clave InChI |
BYYKIQNRRCCZPD-ZTNCBFOTSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CN |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14279314.png)
![2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol](/img/structure/B14279318.png)
![3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B14279326.png)

![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)


![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)

